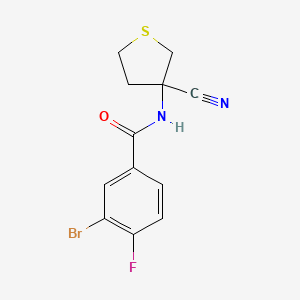
3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the third position, a cyano group attached to a thiolane ring, and a fluorine atom at the fourth position on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Nitrile Formation: Conversion of a suitable precursor to introduce the cyano group.
Thiolane Ring Formation: Cyclization to form the thiolane ring.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Substitution: Products with different substituents replacing bromine or fluorine.
Reduction: Amines derived from the reduction of the cyano group.
Oxidation: Sulfoxides or sulfones from the oxidation of the thiolane ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, cyano, and fluorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 3-Bromo-N-(3-cyanothiolan-3-YL)-4-methylbenzamide
- 3-Bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Comparison:
- 3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents.
- The cyano group and thiolane ring also contribute to its distinct reactivity and potential applications.
Properties
IUPAC Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2OS/c13-9-5-8(1-2-10(9)14)11(17)16-12(6-15)3-4-18-7-12/h1-2,5H,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIDWQFEWBWBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
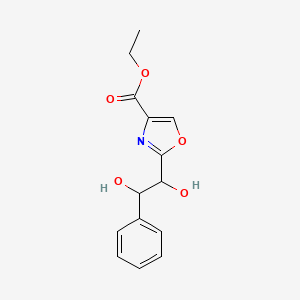

![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)
![(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2683049.png)
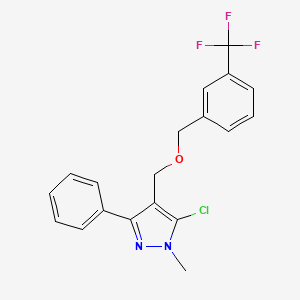
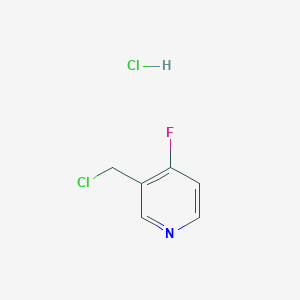
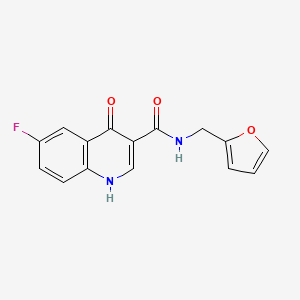
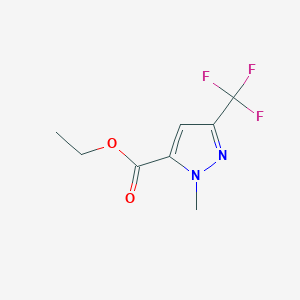
![1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2683057.png)
![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
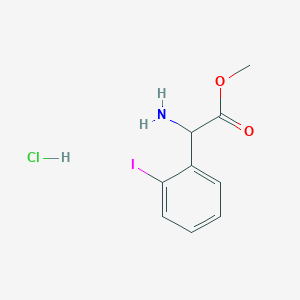
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2683065.png)
